Ethyl chrysanthemate

Chemical Synthesis Process Chemistry Insecticide Manufacturing

Ethyl chrysanthemate (CAS 97-41-6) is a cyclopropanecarboxylate ester and a cornerstone synthetic intermediate in the industrial-scale manufacture of pyrethroid insecticides. The standard commercial product is a mixture of cis and trans isomers, with the trans isomer typically predominating.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 97-41-6
Cat. No. B043148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl chrysanthemate
CAS97-41-6
Synonyms2,2-Dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylic Acid Ethyl Ester;  Chrysanthemummonocarboxylic Acid Ethyl Ester;  2,2-dimethyl-3-(2-methylpropenyl)cyclopropanecarboxylic Acid Ethyl Ester;  Chrysanthemic Acid Ethyl Ester;  Chrysanthemumic Ac
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(C1(C)C)C=C(C)C
InChIInChI=1S/C12H20O2/c1-6-14-11(13)10-9(7-8(2)3)12(10,4)5/h7,9-10H,6H2,1-5H3
InChIKeyVIMXTGUGWLAOFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Chrysanthemate (CAS 97-41-6): Essential Precursor for Pyrethroid Synthesis


Ethyl chrysanthemate (CAS 97-41-6) is a cyclopropanecarboxylate ester and a cornerstone synthetic intermediate in the industrial-scale manufacture of pyrethroid insecticides . The standard commercial product is a mixture of cis and trans isomers, with the trans isomer typically predominating [1]. Its primary value lies in the unique reactivity of its cyclopropane ring and isobutenyl side chain, which enables its conversion into a diverse range of potent neurotoxic agents targeting insect voltage-gated sodium channels [2].

Why Generic 'Chrysanthemate' Substitution Fails: The Ethyl Ester Advantage


Substituting ethyl chrysanthemate with a different ester analog (e.g., methyl, isopropyl, or t-butyl chrysanthemate) or the parent acid is not a trivial decision; it fundamentally alters the synthetic process, downstream reaction yields, and the performance of the final insecticide [1]. The 'lower esters' (methyl, ethyl, isopropyl, t-butyl) exhibit orthogonal reactivity profiles for the carboxylic acid, isobutenyl, and cyclopropane moieties [2]. The ethyl ester specifically offers a balance of reactivity for transesterification and hydrolytic stability that is crucial for efficient manufacturing of key commercial pyrethroids like permethrin, cypermethrin, and prallethrin [1]. The following quantitative evidence outlines why the ethyl ester is the optimal selection for specific scientific and industrial applications.

Quantitative Evidence for Ethyl Chrysanthemate (CAS 97-41-6) Selection Over Analogs


Synthesis of Ethyl Chrysanthemate: Established Yield and Isomeric Ratio

Ethyl chrysanthemate is synthesized via a well-established diazoacetate method with a documented yield and isomeric ratio that provides a reliable benchmark for industrial production . This data is crucial for process optimization and cost-of-goods calculations when comparing routes to other pyrethroid precursors.

Chemical Synthesis Process Chemistry Insecticide Manufacturing

Isomeric Purity: Precise Quantification of trans-Isomer Content in Standard Mixture

The commercial product is a mixture of cis and trans isomers, but the trans isomer is the primary active component. Its precise content can be analytically determined. This is critical because the trans isomer is preferentially hydrolyzed by key microbial esterases to produce the highly active (+)-trans-chrysanthemic acid [2].

Analytical Chemistry Quality Control Stereochemistry

Biocatalytic Resolution: High Stereoselectivity for the (+)-trans Isomer

The commercial mixture of ethyl chrysanthemate isomers can be resolved using microbial esterases that exhibit exquisite stereoselectivity. Two distinct enzymes from different organisms hydrolyze the mixture to exclusively yield the highly valuable (+)-trans-chrysanthemic acid [REFS-1, REFS-2].

Biocatalysis Enzymatic Resolution Green Chemistry

Physicochemical Properties: Comparative Profile of Ethyl vs. Methyl Chrysanthemate

The ethyl ester's physicochemical properties differ from its methyl analog, impacting handling, formulation, and process safety. While both are hydrophobic, their vapor pressures and boiling points vary, influencing manufacturing and environmental fate [REFS-1, REFS-2].

Process Engineering Formulation Chemistry Physical Properties

Mammalian Toxicology: Acute Oral Toxicity Data (LD50)

Toxicological data are essential for safe handling and registration of chemical intermediates. Ethyl chrysanthemate has been characterized for its acute mammalian toxicity profile, providing a baseline for risk assessment compared to other pyrethroid precursors [1].

Toxicology Safety Assessment Regulatory Science

Optimal Scenarios for Procuring Ethyl Chrysanthemate (CAS 97-41-6)


Large-Scale Manufacturing of Pyrethroid Insecticides

This is the primary industrial application. Procure ethyl chrysanthemate as the key intermediate for synthesizing major pyrethroids like permethrin, cypermethrin, and prallethrin [1]. The compound's established synthesis, yielding ~78% with a 61/39 trans/cis ratio, provides a predictable and cost-effective starting point for high-volume production .

Biocatalytic Production of Enantiopure (+)-trans-Chrysanthemic Acid

Ethyl chrysanthemate is the preferred substrate for enzymatic resolution. Using esterases from Arthrobacter globiformis or Alcaligenes sp., the racemic ethyl ester mixture can be stereoselectively hydrolyzed to produce enantiomerically pure (+)-trans-chrysanthemic acid with up to 100% stereoisomeric purity [REFS-3, REFS-4]. This green chemistry approach avoids costly and wasteful chemical resolution steps.

Research on Pyrethroid Structure-Activity Relationships (SAR)

As the core scaffold for first-generation pyrethroids, ethyl chrysanthemate is an essential reference standard. Its well-defined isomeric composition (62.0% trans) [4] and established reactivity allow researchers to systematically modify its structure (e.g., via transesterification) to explore SAR, optimize insecticidal potency, and reduce off-target toxicity in new analog development [1].

Synthesis of Advanced Pharmaceutical Intermediates

Beyond agrochemicals, ethyl chrysanthemate is a key precursor for synthesizing 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione . This bicyclic lactone is an important intermediate in the manufacture of novel drugs targeting the hepatitis C virus (HCV) replication complex, highlighting the compound's utility in medicinal chemistry .

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